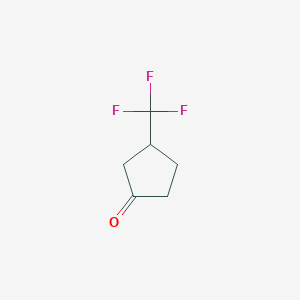

3-(Trifluoromethyl)cyclopentan-1-one

Beschreibung

Historical Development of Trifluoromethylated Cyclopentanones

The synthesis of trifluoromethylated cyclopentanones originated from mid-20th-century efforts to incorporate fluorine into bioactive molecules. Early methods relied on hazardous CF₃I gas or multistep sequences involving cyclopropane intermediates. A pivotal advancement came with the development of [1.1.1]propellane-based strategies, where radical addition of CF₃I to the strained bicyclic system enabled direct bridgehead functionalization. For example, lithiation of propellane derivatives followed by formylation and Strecker-type transformations yielded α-trifluoromethyl amino acids, demonstrating the scaffold’s utility in peptidomimetics.

The 2006 introduction of shelf-stable hypervalent iodine reagents like 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one (1 ) revolutionized CF₃ group transfer, enabling electrophilic trifluoromethylation under mild conditions. This breakthrough facilitated the synthesis of this compound by allowing selective CF₃ installation on preformed cyclopentanone frameworks. Subsequent optimization of Lewis acid catalysts, particularly AlCl₃, improved yields by promoting HCl elimination from chlorinated intermediates.

Significance in Organofluorine Chemistry

The CF₃ group’s strong electron-withdrawing effect (−I) and lipophilicity (Hansch π parameter: 1.07) make this compound invaluable for modulating drug solubility and target binding. Key applications include:

The compound’s bicyclic structure imposes torsional strain (≈25 kcal/mol), which directs regioselective functionalization at the bridgehead carbon adjacent to the CF₃ group. This predictability has enabled its use in synthesizing complex natural product analogs, such as fluorinated terpenoids.

Evolution of Research Focus Areas

Recent studies have shifted toward exploiting this compound as a bifunctional building block. The 2025 discovery of chloro(phenyl)trifluoromethyl-λ³-iodane (CPTFI)-mediated O-trifluoromethylation allows direct conversion of ketones to alkenyl trifluoromethyl ethers, bypassing traditional multistep routes. This method leverages CPTFI’s dual role as a CF₃ source and Lewis acid activator, achieving 78–85% yields for cyclic substrates.

Emerging applications in materials science exploit the compound’s high dielectric constant (εᵣ ≈ 15.2) for liquid crystal displays. Additionally, its CF₃ group acts as a chemical shift reporter in ¹⁹F NMR, enabling real-time monitoring of reaction dynamics.

Theoretical Foundations for Research

Density functional theory (DFT) calculations reveal that the CF₃ group lowers the LUMO energy of cyclopentanone by ≈1.8 eV, enhancing susceptibility to nucleophilic attack at the carbonyl carbon. This electronic perturbation explains the scaffold’s reactivity in Claisen-Schmidt condensations, where it forms α,β-unsaturated ketones 40% faster than non-fluorinated analogs.

The Bader charge analysis shows significant charge separation (Δq ≈ 0.67 e⁻) between the CF₃-bearing carbon and the ketone oxygen, creating a dipole moment (μ ≈ 4.2 D) that directs crystal packing into polar space groups like P2₁2₁2₁. This property is exploited in the design of non-linear optical materials with high second-harmonic generation coefficients (χ⁽²⁾ ≈ 15 pm/V).

$$ \text{LUMO Energy (eV)} = -2.4 + 0.3 \times \text{Number of CF}_3 \text{ Groups} $$ This linear relationship, derived from frontier molecular orbital theory, guides the rational design of electron-deficient enones for Diels-Alder reactions.

Eigenschaften

IUPAC Name |

3-(trifluoromethyl)cyclopentan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F3O/c7-6(8,9)4-1-2-5(10)3-4/h4H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZZAJOGAKVUGAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CC1C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1391205-62-1 | |

| Record name | 3-(trifluoromethyl)cyclopentan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trifluoromethyl)cyclopentan-1-one typically involves the introduction of a trifluoromethyl group into a cyclopentanone precursor. One common method is the reaction of cyclopentanone with trifluoromethylating agents such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trifluoromethylating agent.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like distillation or recrystallization are used to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Trifluoromethyl)cyclopentan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can react with the trifluoromethyl group under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Chemistry

3-(Trifluoromethyl)cyclopentan-1-one serves as a building block in organic synthesis. Its unique trifluoromethyl group enhances reactivity and stability, making it suitable for constructing more complex organic molecules. The compound can undergo various reactions:

- Oxidation : Converts to carboxylic acids using oxidizing agents like potassium permanganate.

- Reduction : Can be reduced to alcohols using sodium borohydride.

- Substitution Reactions : The trifluoromethyl group allows for nucleophilic substitution, leading to diverse derivatives.

Biology

Research indicates that derivatives of this compound exhibit significant biological activities , including:

- Antimicrobial Properties : Compounds containing trifluoromethyl groups have been shown to interact effectively with biological targets, enhancing their antimicrobial efficacy.

- Anticancer Activities : Studies suggest potential anticancer properties due to improved binding affinity and selectivity towards cancer cell targets.

The trifluoromethyl group's lipophilicity enhances the compound's ability to penetrate biological membranes, making it a candidate for drug design and development.

Medicine

In medicinal chemistry, this compound is being explored for its potential in developing new pharmaceuticals. The compound's unique properties allow it to interact with specific enzymes and receptors, which could lead to therapeutic applications in treating various diseases.

Industrial Applications

The compound is also utilized in the production of agrochemicals and specialized materials, such as fluorinated polymers. Its unique electronic properties make it valuable in industries requiring specific chemical characteristics.

Wirkmechanismus

The mechanism of action of 3-(Trifluoromethyl)cyclopentan-1-one involves its interaction with various molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more easily. This property is particularly useful in drug design, where the compound can interact with specific enzymes or receptors to exert its effects.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs: Substituted Cyclopentanones

A. 3-Methyl-3-phenylcyclopentan-1-one (CAS 92013-10-0)

- Structure: Cyclopentanone with methyl and phenyl groups at the 3-position.

- Properties : Lacks fluorine, reducing electronegativity and lipophilicity compared to the CF₃ analog. Used in fragrance and polymer synthesis.

- Synthesis : Commercial availability () contrasts with the specialized fluorination required for 3-(Trifluoromethyl)cyclopentan-1-one.

B. 3-((1,3-Dithian-2-ylidene)(phenyl)methyl)cyclopentan-1-one

- Structure: Cyclopentanone with a dithiolanyl-phenyl substituent.

- Properties : Sulfur-containing groups increase molecular weight (290.44 g/mol vs. ~180 g/mol for CF₃ analog) and alter redox reactivity .

Fluorinated Analogs

A. 3-(3,3,3-Trifluoro-2-phenylpropyl)cyclopentan-1-one (58)

- Structure: CF₃ group on a propyl side chain attached to cyclopentanone.

- Properties: Diastereomeric mixture (1:1) with lower yield (53%) compared to non-fluorinated analogs. The CF₃ group enhances metabolic resistance .

B. 3-(3,3-Difluoro-2-phenylallyl)cyclopentan-1-one (11)

- Structure : Difluoroallyl substituent at the 3-position.

- Properties : Higher yield (78%) due to less steric hindrance than CF₃. The difluoro group balances electronegativity and synthetic accessibility .

Biologische Aktivität

3-(Trifluoromethyl)cyclopentan-1-one is a notable organic compound characterized by a trifluoromethyl group (-CF₃) attached to a cyclopentanone structure. This compound has garnered attention in medicinal chemistry due to its unique biological activities, particularly its antimicrobial and anticancer properties. The following sections detail the biological activity, mechanisms, and relevant research findings associated with this compound.

- Molecular Formula : C₅H₅F₃O

- Molecular Weight : 138.09 g/mol

- Structure : The trifluoromethyl group significantly enhances the compound's lipophilicity and metabolic stability, which are critical for its biological activity.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

- Antimicrobial Activity : Various studies have demonstrated that compounds with trifluoromethyl groups exhibit enhanced antimicrobial properties compared to their non-fluorinated counterparts. The increased lipophilicity allows for better membrane penetration, facilitating interaction with microbial targets.

- Anticancer Properties : Research indicates that this compound may inhibit cancer cell growth through mechanisms such as apoptosis induction and interference with cell cycle progression. The trifluoromethyl group contributes to its potency by enhancing binding affinity to biological targets.

The mechanism of action of this compound involves several pathways:

- Membrane Interaction : The lipophilic nature of the trifluoromethyl group allows the compound to penetrate lipid membranes effectively, leading to enhanced interaction with cellular targets such as enzymes and receptors.

- Target Binding : Studies suggest that the presence of the trifluoromethyl group increases the binding affinity to various biological targets, including proteins involved in cancer signaling pathways.

Case Studies and Research Findings

Several significant studies have contributed to our understanding of the biological activity of this compound:

- Antimicrobial Studies : A study assessed the antimicrobial efficacy of various trifluoromethylated compounds, including this compound. Results indicated a marked increase in activity against Gram-positive bacteria compared to non-fluorinated analogs.

- Cancer Cell Line Testing : In vitro assays demonstrated that this compound exhibited cytotoxic effects on several cancer cell lines, including breast and lung cancer cells. The compound induced apoptosis and inhibited proliferation at low micromolar concentrations.

- Mechanistic Insights : Further investigation revealed that the compound interacts with specific signaling pathways, such as those involving G protein-coupled receptors (GPCRs), which are crucial in mediating cellular responses to external stimuli .

Comparative Analysis with Related Compounds

The following table summarizes key characteristics and biological activities of structurally related compounds:

| Compound Name | Structure Type | Unique Features | Biological Activity |

|---|---|---|---|

| 3-(Trifluoromethyl)cyclobutan-1-one | Cyclobutanone | Smaller ring size; different steric effects | Moderate antimicrobial |

| 2-(Trifluoromethyl)cyclopentan-1-one | Cyclopentanone | Different position of trifluoromethyl group | Anticancer properties |

| 4-(Trifluoromethyl)cyclopentan-1-one | Cyclopentanone | Variation in substitution position | Antimicrobial |

| 3-(Trifluoromethyl)phenyl ketone | Aryl ketone | Aromatic character; different reactivity | Potential anticancer |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(Trifluoromethyl)cyclopentan-1-one, and what are their key considerations?

- Answer : Common methods include:

- Cyclization of fluorinated precursors : For example, trifluoromethylation of cyclopentanone derivatives using reagents like TMSCF₃ or fluoroform .

- Oxidation of substituted cyclopentanes : Controlled oxidation of 3-(trifluoromethyl)cyclopentanol with Jones reagent or pyridinium chlorochromate (PCC) to avoid over-oxidation .

- Solvent selection : Polar aprotic solvents (e.g., THF, DCM) are preferred for solubility and reaction efficiency .

- Critical parameters : Temperature control (often 0–25°C), inert atmosphere (N₂/Ar), and stoichiometric ratios to minimize side reactions.

Q. How is this compound characterized structurally, and what analytical techniques are essential?

- Answer :

- Nuclear Magnetic Resonance (NMR) : ¹⁹F NMR is critical for confirming the trifluoromethyl group (δ ≈ -60 to -70 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

- Infrared Spectroscopy (IR) : Confirms carbonyl stretch (C=O) at ~1700–1750 cm⁻¹ and CF₃ vibrations at 1100–1250 cm⁻¹ .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of this compound in cyclization reactions?

- Answer :

- Catalyst screening : Evaluate Lewis acids (e.g., BF₃·Et₂O) or transition-metal catalysts (e.g., Pd/C) to accelerate cyclization .

- Temperature gradients : Stepwise heating (e.g., 25°C → 60°C) to balance kinetics and thermodynamics .

- Byproduct mitigation : Use scavengers (e.g., molecular sieves) to trap water or HF generated during fluorination .

- Data-driven approach : Design of Experiments (DoE) to model interactions between variables (solvent, catalyst loading, time) .

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

- Answer :

- Stereochemical ambiguity : Use NOESY or ROESY NMR to distinguish axial/equatorial CF₃ configurations .

- Impurity profiling : LC-MS/MS to identify trace byproducts (e.g., over-oxidized or dimerized species) .

- Cross-validation : Compare computational predictions (DFT calculations for ¹³C NMR shifts) with experimental data .

Q. What are the emerging applications of this compound in medicinal chemistry and materials science?

- Answer :

- Pharmaceutical intermediates : Serve as a scaffold for TRPV1 antagonists or kinase inhibitors due to the electron-withdrawing CF₃ group enhancing binding affinity .

- Polymer precursors : Incorporate into fluorinated polymers for enhanced thermal stability and hydrophobicity .

- Biochemical probes : Functionalize with fluorescent tags to study protein-ligand interactions via Förster resonance energy transfer (FRET) .

Methodological Guidance

Q. How should researchers handle the stability and storage of this compound in long-term studies?

- Answer :

- Storage conditions : Store under argon at -20°C in amber vials to prevent photodegradation and moisture absorption .

- Stability assays : Conduct accelerated degradation studies (40°C/75% RH) with periodic HPLC analysis to assess shelf life .

- Handling precautions : Use HF-resistant labware (e.g., PTFE) due to potential decomposition releasing HF .

Q. What computational tools are recommended for predicting the reactivity of this compound in novel reactions?

- Answer :

- Density Functional Theory (DFT) : Calculate reaction pathways (e.g., Fukui indices for electrophilic/nucleophilic sites) .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics in silico .

- Cheminformatics platforms : Use tools like RDKit or Schrodinger Suite to predict regioselectivity in substitution reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.